

Optimal excitation and emission wavelengths for Met-Gly-Pro-AMC

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Compound of Interest

Compound Name: Met-Gly-Pro-AMC

Cat. No.: B12379713

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Application Notes and Protocols for Met-Gly-Pro-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Gly-Pro-7-amino-4-methylcoumarin (**Met-Gly-Pro-AMC**) is a highly specific fluorogenic substrate for Methionine Aminopeptidase 2 (MetAP2), a metalloprotease that plays a crucial role in protein maturation and angiogenesis. Upon enzymatic cleavage of the amide bond between the peptide and the AMC fluorophore by MetAP2, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence intensity can be monitored to determine MetAP2 activity, making this substrate an invaluable tool for high-throughput screening of MetAP2 inhibitors and for studying the enzyme's kinetics and function in various physiological and pathological processes.

Optimal Excitation and Emission Wavelengths

The cleavage of **Met-Gly-Pro-AMC** by MetAP2 liberates the fluorophore 7-Amino-4-methylcoumarin (AMC). The optimal excitation and emission wavelengths for detecting AMC fluorescence are summarized in the table below. It is important to note that while the unconjugated peptide has minimal fluorescence, the free AMC exhibits strong fluorescence.

Parameter	Wavelength Range (nm)	Recommended Wavelength (nm)
Excitation	341 - 380	360
Emission	430 - 500	460

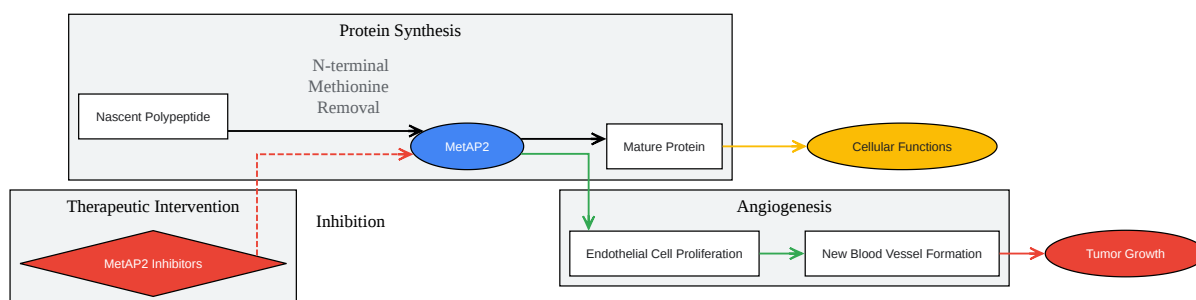
Note: The optimal wavelengths can vary slightly depending on the specific instrumentation and buffer conditions. It is recommended to perform a wavelength scan to determine the optimal settings for your experimental setup.

MetAP2 Signaling Pathway

Methionine Aminopeptidase 2 (MetAP2) is a key enzyme involved in the post-translational modification of proteins. Its primary function is to remove the N-terminal methionine from nascent polypeptide chains, a critical step for the proper folding, stability, and function of many proteins.

MetAP2 has been identified as a key regulator of cell proliferation and angiogenesis (the formation of new blood vessels). It is a target for anti-angiogenic drugs, as its inhibition can suppress tumor growth by limiting the blood supply to the tumor. MetAP2 is also implicated in inflammatory responses and metabolic regulation.

The diagram below illustrates a simplified signaling pathway involving MetAP2.



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Caption: Simplified MetAP2 signaling pathway.

Experimental Protocols

Preparation of Reagents

- **Met-Gly-Pro-AMC Stock Solution (10 mM):** Dissolve the appropriate amount of **Met-Gly-Pro-AMC** in dimethyl sulfoxide (DMSO) to make a 10 mM stock solution. Store in light-protected aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- **Assay Buffer (50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5):** Prepare the assay buffer and adjust the pH to 7.5. Filter sterilize and store at 4°C.
- **Recombinant MetAP2 Enzyme:** Reconstitute the lyophilized enzyme in the assay buffer to a desired stock concentration. Store on ice for immediate use or in aliquots at -80°C for long-term storage. The final enzyme concentration in the assay will need to be optimized based on the specific activity of the enzyme lot.
- **Positive Control (Free AMC):** Prepare a stock solution of 7-Amino-4-methylcoumarin in DMSO to generate a standard curve for quantifying the amount of cleaved substrate.

MetAP2 Enzyme Activity Assay Protocol

This protocol is designed for a 96-well plate format, but can be adapted for other formats.

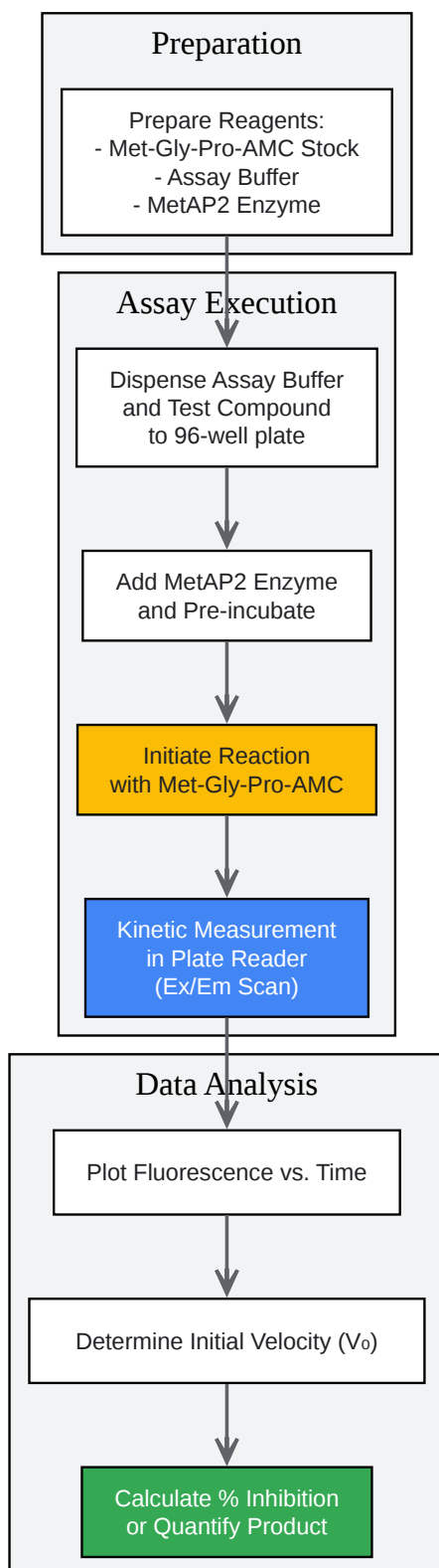
- Prepare the Reaction Mixture: In each well of a black, flat-bottom 96-well plate, prepare the reaction mixture as described in the table below. It is recommended to prepare a master mix of the assay buffer and substrate to minimize pipetting errors.

Component	Volume (µL)	Final Concentration
Assay Buffer	Variable	1X
Met-Gly-Pro-AMC (from 10 mM stock)	1	100 µM
Test Compound or Vehicle (DMSO)	1	Variable
MetAP2 Enzyme	10	To be optimized
Total Volume	100	

- Pre-incubation: If screening for inhibitors, pre-incubate the enzyme with the test compound for 10-15 minutes at room temperature, protected from light.
- Initiate the Reaction: Add the **Met-Gly-Pro-AMC** substrate to each well to initiate the enzymatic reaction.
- Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
- Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at a constant temperature (e.g., 37°C).
- Data Analysis:
 - Plot the fluorescence intensity versus time for each well.
 - Determine the initial reaction velocity (V_0) from the linear portion of the curve.

- For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.
- To quantify the amount of product formed, generate a standard curve using known concentrations of free AMC.

Experimental Workflow Diagram



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Caption: MetAP2 enzymatic assay workflow.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com